molecular formula C16H24N2O3S B2457050 (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797632-31-5

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2457050
CAS No.: 1797632-31-5
M. Wt: 324.44
InChI Key: CJWKFRSAHHCMKG-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a dimethylamino group, a phenyl ring, an isobutylsulfonyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-lactam precursor.

    Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also serve as a model compound for studying the behavior of azetidinone-containing molecules in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the sulfonyl group can act as an electrophilic center. The azetidinone ring may provide structural rigidity and influence the overall conformation of the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
  • (3-(Dimethylamino)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone
  • (3-(Dimethylamino)phenyl)(3-(propylsulfonyl)azetidin-1-yl)methanone

Uniqueness

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding interactions, and overall stability compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)13-6-5-7-14(8-13)17(3)4/h5-8,12,15H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWKFRSAHHCMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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